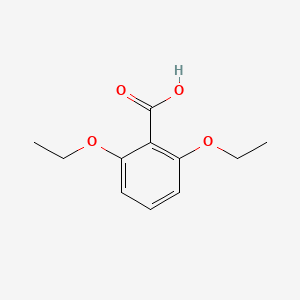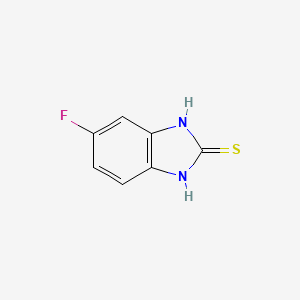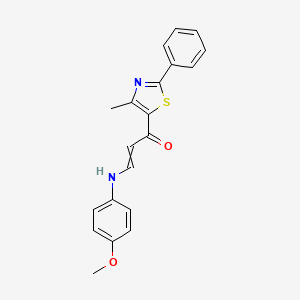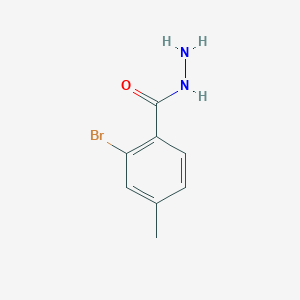
2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Extraction and Production Efficiency
One study focused on the extraction of pyridine-3-carboxylic acid, highlighting its wide use in food, pharmaceutical, and biochemical industries. The study investigated the extraction efficiency using 1-dioctylphosphoryloctane (TOPO) with different diluents, finding that extraction efficiency increases with the TOPO composition concentration. This suggests potential applications in improving the production processes of related compounds through optimized extraction methods (Kumar & Babu, 2009).
Synthesis of Complex Compounds
Research on the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including studies on their structural investigation, indicates the potential of these compounds in modifying photophysical properties and enhancing intermolecular interactions (Tzimopoulos et al., 2010). This demonstrates the versatility of pyridine-carboxylic acid derivatives in the development of new materials with tailored properties.
Catalytic Activities
Another study explored the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, which showed effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides. This research indicates that pyridine-carboxylic acid derivatives can play a crucial role in catalysis, potentially leading to more efficient synthesis of biologically active compounds or materials with specific functions (Chen & Yang, 2018).
Antimicrobial and Antimycobacterial Activity
Some derivatives of pyridine-carboxylic acid have been investigated for their antimicrobial and antimycobacterial activities, providing a foundation for the development of new therapeutic agents. This includes studies on nicotinic acid hydrazide derivatives, which have shown promise in screening for antimycobacterial activity, potentially contributing to the fight against bacterial infections and diseases (R.V.Sidhaye et al., 2011).
Metal-Organic Frameworks (MOFs)
Research on the preparation of metal-organic frameworks (MOFs) using pyridine-dicarboxylic acids highlights the application of these compounds in creating materials with tunable properties for use in adsorption, separation processes, and catalysis. The study on lead(II) coordination polymers with pyridine-2,3-dicarboxylic acid illustrates the potential of pyridine-carboxylic acid derivatives in constructing complex structures with desired functionalities (Tabatabaee et al., 2011).
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-3-7-14(8-9)11-10(12(15)16)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYISFMPEWGRBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393754 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid | |
CAS RN |
571912-85-1 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

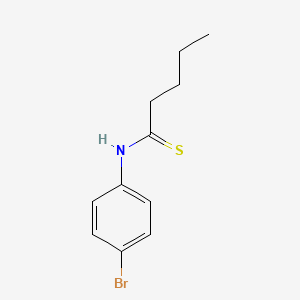

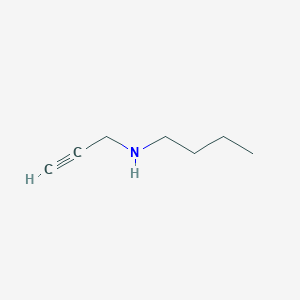

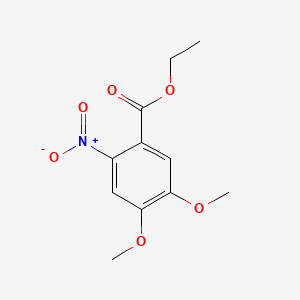
![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)
